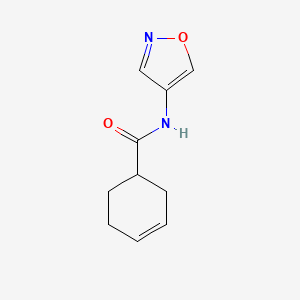

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen atoms, attached to a cyclohexene ring via a carboxamide linkage. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexene carboxamide moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity. metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and green chemistry principles can further enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form different functional groups, such as nitro or hydroxyl derivatives.

Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.

Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.

Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(isoxazol-4-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide can be compared with other isoxazole-containing compounds, such as:

Isoxazole: The parent compound with a simple five-membered ring structure.

2,1-Benzisoxazole: A fused bicyclic compound with enhanced stability and biological activity.

Nitroisoxazole: An isoxazole derivative with a nitro group that exhibits different reactivity and biological properties.

The uniqueness of this compound lies in its combination of the isoxazole ring with a cyclohexene carboxamide moiety, which imparts distinct chemical and biological characteristics.

Biologische Aktivität

N-(isoxazol-4-yl)cyclohex-3-enecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article synthesizes diverse research findings and data related to its biological activity, including case studies and relevant data tables.

Overview of Histone Deacetylases (HDACs)

Histone deacetylases play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been associated with various therapeutic effects, including anti-cancer properties, neuroprotection, and modulation of immune responses. The development of selective HDAC inhibitors is a significant focus in drug discovery.

This compound acts as an HDAC inhibitor, specifically targeting class I HDACs. Research indicates that this compound can significantly increase histone acetylation levels in neuronal cultures, which is indicative of its potential to promote cognitive functions and neuroprotection.

Key Findings from Research Studies

- Inhibition of HDAC Activity : In vitro studies have demonstrated that this compound effectively inhibits the enzymatic activity of HDACs, leading to increased acetylation of histones H3 and H4 in neuronal cells .

- Cognitive Enhancement : Animal models treated with this compound exhibited improved performance in memory tasks, suggesting a role in cognitive enhancement through epigenetic modulation .

- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, where it mitigated neuronal loss and improved survival rates under stress conditions .

Table 1: Biological Activity of this compound

| Study Reference | Biological Activity | Observations |

|---|---|---|

| HDAC Inhibition | Increased histone acetylation | |

| Cognitive Enhancement | Improved memory task performance | |

| Neuroprotection | Reduced neuronal apoptosis |

Case Studies

Case Study 1: Cognitive Enhancement in Rodent Models

In a study involving C57BL/6 mice, administration of this compound resulted in significant improvements in contextual fear conditioning tests. The treated group showed increased freezing behavior compared to controls, indicating enhanced memory retention .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of the compound under oxidative stress conditions induced by hydrogen peroxide. Mice treated with this compound displayed reduced levels of oxidative damage markers and improved neuronal survival compared to untreated groups .

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(8-4-2-1-3-5-8)12-9-6-11-14-7-9/h1-2,6-8H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTJBLUEEPNUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.